
1-Bromo-2-(cyclopentyloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopentyloxy)cyclohexane is an organic compound characterized by a bromine atom and a cyclopentyloxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopentyloxy)cyclohexane typically involves the bromination of 2-(cyclopentyloxy)cyclohexane. This can be achieved through the reaction of cyclohexanol with cyclopentanol in the presence of a strong acid to form 2-(cyclopentyloxy)cyclohexane, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopentyloxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include substituted cyclohexanes with various functional groups.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.
Scientific Research Applications
1-Bromo-2-(cyclopentyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cyclohexane involves its reactivity as an alkyl halide. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions. The cyclopentyloxy group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(cyclohexyloxy)cyclohexane
- 1-Bromo-2-(cyclopentyloxy)benzene
- 1-Bromo-2-(cyclopentyloxy)cyclopentane
Uniqueness
1-Bromo-2-(cyclopentyloxy)cyclohexane is unique due to the presence of both a bromine atom and a cyclopentyloxy group on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H19BrO |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-bromo-2-cyclopentyloxycyclohexane |
InChI |
InChI=1S/C11H19BrO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11H,1-8H2 |
InChI Key |
IXRNRXWDDAWCKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2CCCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


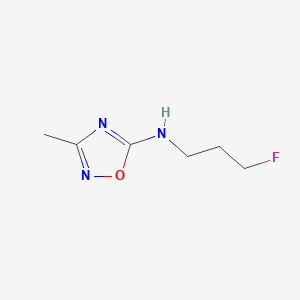
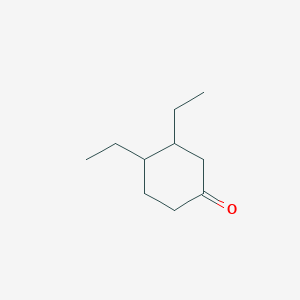
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
![2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13314230.png)

![2-methyl-1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B13314240.png)

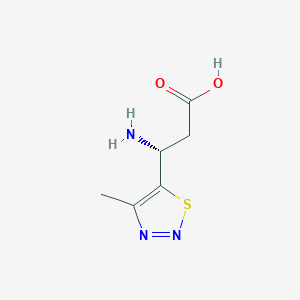
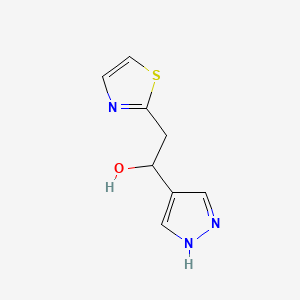

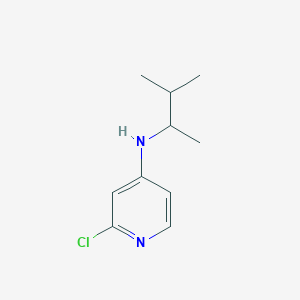

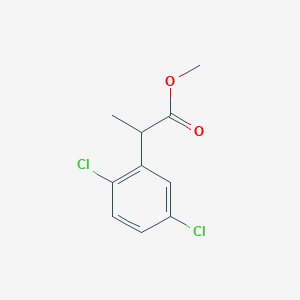
![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
